tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate
Overview
Description
Tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate is a useful research compound. Its molecular formula is C12H20IN3O2 and its molecular weight is 365.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Formation of Hydrogen-Bonded Chains and Tetramolecular Aggregates : This compound is utilized in studying hydrogen-bonded chains and tetramolecular aggregates (Abonía et al., 2007).
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : It is employed in the multigram-scale synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids (Iminov et al., 2015).
Catalysis in Hydrogenation of Acetophenone : This compound acts as a novel catalyst for the hydrogenation of acetophenone (Amenuvor et al., 2016).
Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
Synthesis of Protected Guanidines from Amines : The compound is effective in synthesizing bis(carbamate)-protected guanidines from primary and secondary amines, offering increased versatility in chemical synthesis (Yong et al., 1999).
Antibacterial Activity : It exhibits antibacterial activity, contributing to the development of new antimicrobial agents (Prasad, 2021).
1,3-Dipolar Cycloaddition Reactions : The compound is involved in 1,3-dipolar cycloaddition reactions yielding 5-amino pyrazoles (González et al., 2013).
Synthesis of Complex Molecular Structures : It plays a role in synthesizing complex molecular structures such as tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate (Liu et al., 2012).
Crystallography and Structural Analysis : The compound is studied in crystallography and structural analysis, as shown in research on its isomorphous crystal structures and hydrogen and halogen bonding (Baillargeon et al., 2017).
Synthesis of Homoscorpionate Ligands : Tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate is used in the synthesis of homoscorpionate ligands, contributing to the study of coordination chemistry (Rheingold et al., 2003).
properties
IUPAC Name |
tert-butyl N-[4-(4-iodopyrazol-1-yl)butyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20IN3O2/c1-12(2,3)18-11(17)14-6-4-5-7-16-9-10(13)8-15-16/h8-9H,4-7H2,1-3H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDKHWLJFUAVRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN1C=C(C=N1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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